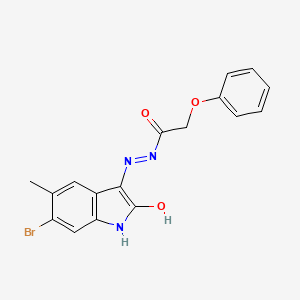![molecular formula C27H20ClNO5S B11691243 Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B11691243.png)
Ethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-phenylnaphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of naphthofuran derivatives. This compound is characterized by its unique structure, which includes a naphthofuran core, a phenyl group, and a chlorobenzenesulfonamido moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the naphthofuran core, followed by the introduction of the phenyl group and the chlorobenzenesulfonamido moiety. Common reagents used in these reactions include ethyl esters, sulfonamides, and chlorobenzene derivatives. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
ETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
ETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can be compared with other similar compounds, such as:
Naphthofuran derivatives: These compounds share the naphthofuran core and may exhibit similar chemical and biological properties.
Phenyl derivatives: Compounds with a phenyl group may have comparable reactivity and applications.
Chlorobenzenesulfonamido derivatives: These compounds contain the chlorobenzenesulfonamido moiety and may have related biological activities.
The uniqueness of ETHYL 5-(4-CHLOROBENZENESULFONAMIDO)-2-PHENYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Propriétés
Formule moléculaire |
C27H20ClNO5S |
|---|---|
Poids moléculaire |
506.0 g/mol |
Nom IUPAC |
ethyl 5-[(4-chlorophenyl)sulfonylamino]-2-phenylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H20ClNO5S/c1-2-33-27(30)24-22-16-23(29-35(31,32)19-14-12-18(28)13-15-19)20-10-6-7-11-21(20)26(22)34-25(24)17-8-4-3-5-9-17/h3-16,29H,2H2,1H3 |
Clé InChI |
ZXKZMPVGZPLXTB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-({[3-(1,2-Dihydro-5-acenaphthylenyl)-1H-pyrazol-5-YL]carbonyl}hydrazono)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B11691160.png)
![(5E)-5-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11691166.png)
![Ethyl 2-({[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]carbonyl}amino)-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate](/img/structure/B11691170.png)
![5-methyl-N'-[(E)-(5-nitrofuran-2-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11691184.png)

![2,2'-({4-[2-(Morpholin-4-yl)ethoxy]phenyl}methanediyl)bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]](/img/structure/B11691206.png)

![N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11691219.png)

![Cyclohexyl 4-{[(4-bromophenyl)carbonyl]amino}benzoate](/img/structure/B11691237.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(naphthalen-1-yl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11691249.png)
![2,4-dichloro-6-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11691279.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11691281.png)
![4-ethoxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]benzohydrazide](/img/structure/B11691287.png)
